Crm1-IN-1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

分子式 |

C29H48N2O5 |

|---|---|

分子量 |

504.7 g/mol |

IUPAC 名称 |

methyl (3S,5R,6E,8Z,10R,12E,14E,16R)-3,16-diamino-5-hydroxy-16-[(2S,4S,5S,6S)-4-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-8,10,12-trimethylhexadeca-6,8,12,14-tetraenoate |

InChI |

InChI=1S/C29H48N2O5/c1-7-9-27-22(5)26(33)18-28(36-27)25(31)11-8-10-19(2)14-21(4)15-20(3)12-13-24(32)16-23(30)17-29(34)35-6/h7-13,15,21-28,32-33H,14,16-18,30-31H2,1-6H3/b9-7+,11-8+,13-12+,19-10+,20-15-/t21-,22+,23+,24+,25-,26+,27+,28+/m1/s1 |

InChI 键 |

PLLUXUKFSITXBR-KXXVXRNASA-N |

手性 SMILES |

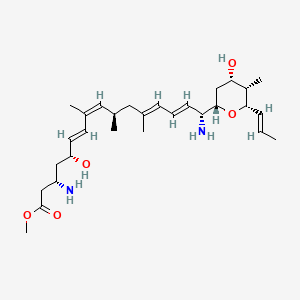

C/C=C/[C@H]1[C@H]([C@H](C[C@H](O1)[C@@H](/C=C/C=C(\C)/C[C@@H](C)/C=C(/C)\C=C\[C@@H](C[C@@H](CC(=O)OC)N)O)N)O)C |

规范 SMILES |

CC=CC1C(C(CC(O1)C(C=CC=C(C)CC(C)C=C(C)C=CC(CC(CC(=O)OC)N)O)N)O)C |

产品来源 |

United States |

Foundational & Exploratory

Crm1-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crm1-IN-1, also known as KL1, is a novel, noncovalent inhibitor of Chromosome Region Maintenance 1 (CRM1), a key nuclear export protein. Overexpression of CRM1 is implicated in various cancers, where it facilitates the export of tumor suppressor proteins from the nucleus, rendering them inactive.[1][2][3] Unlike many existing CRM1 inhibitors that form a covalent bond with the protein, this compound's noncovalent mechanism of action presents a promising alternative with potential for a distinct pharmacological profile. This guide provides an in-depth technical overview of the mechanism of action of this compound, including its effects on cellular processes, quantitative data, and detailed experimental methodologies.

Core Mechanism of Action

This compound functions by inhibiting the nuclear export of cargo proteins mediated by CRM1. This leads to the nuclear accumulation of tumor suppressor proteins, ultimately triggering cell cycle arrest and apoptosis in cancer cells. A key differentiator of this compound is its ability to induce the degradation of nuclear CRM1, a phenomenon not typically observed with covalent inhibitors.[4]

Noncovalent Binding and Induction of CRM1 Degradation

This compound is a derivative of aminoratjadone and notably lacks the lactone ring present in covalent inhibitors like leptomycin B, thus preventing a Michael addition reaction with the cysteine 528 residue in the CRM1 nuclear export signal (NES) binding groove.[2][4] High-resolution crystal structures have revealed the specific binding mode of this compound and its hydrolyzed, more active form within the CRM1 protein.[5]

A significant aspect of this compound's mechanism is the induction of nuclear CRM1 degradation, with an IC50 of 0.27 μM.[6] This degradation is hypothesized to occur via the proteasomal pathway.[4] This action of depleting nuclear CRM1 further contributes to the inhibition of nuclear export.

Inhibition of Nuclear Export and Cellular Consequences

By inhibiting CRM1, this compound effectively blocks the transport of key tumor suppressor proteins and cell cycle regulators from the nucleus to the cytoplasm. This nuclear retention of proteins such as p53, p21, and FOXO leads to the activation of downstream pathways that control cell proliferation and survival.[1] In colorectal cancer cells, treatment with this compound and its analogue KL2 has been shown to inhibit cell growth and induce apoptosis at submicromolar concentrations.[4][5]

Quantitative Data

The following table summarizes the available quantitative data for this compound and its analogues.

| Compound | Assay | Cell Line(s) | IC50 (μM) | Reference(s) |

| This compound (KL1) | Nuclear CRM1 Degradation | Not specified | 0.27 | [6] |

| KL1 | Inhibition of Colorectal Cancer Cell Growth | Not specified | Submicromolar | [5] |

| KL2 | Inhibition of Colorectal Cancer Cell Growth | Not specified | Submicromolar | [5] |

| S109 (a reversible CRM1 inhibitor) | Anti-proliferative Activity | HCT-15, HT-29 | 1.2, 0.97 | [1] |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

Caption: this compound noncovalently binds to CRM1, inhibiting the formation of the nuclear export complex and inducing proteasomal degradation of nuclear CRM1.

Experimental Workflow for Assessing CRM1 Nuclear Degradation

Caption: Workflow for determining the IC50 of this compound-induced nuclear CRM1 degradation.

Experimental Protocols

Immunofluorescence Staining for CRM1 Localization

This protocol is adapted from standard immunofluorescence procedures and can be used to visualize the effect of this compound on the subcellular localization of CRM1.

Materials:

-

Colorectal cancer cells (e.g., HCT116)

-

Glass coverslips

-

12-well plates

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against CRM1

-

Fluorophore-conjugated secondary antibody

-

DAPI or Hoechst for nuclear counterstaining

-

Mounting medium

Procedure:

-

Seed cells on glass coverslips in 12-well plates and allow them to adhere overnight.

-

Treat cells with this compound at the desired concentration and for the desired time. Include a vehicle control (e.g., DMSO).

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS for 5 minutes each.

-

Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-CRM1 antibody diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS for 5 minutes each.

-

Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Counterstain the nuclei with DAPI or Hoechst for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the slides using a fluorescence or confocal microscope.

Cell Viability Assay (MTT or WST-1 Assay)

This protocol outlines a general procedure to assess the effect of this compound on cell viability and determine its IC50 for cell growth inhibition.

Materials:

-

Colorectal cancer cells

-

96-well plates

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

-

Solubilization buffer (for MTT assay, e.g., DMSO or a specialized buffer)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Prepare a serial dilution of this compound in complete culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control.

-

Incubate the plate for the desired period (e.g., 48 or 72 hours).

-

For MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form. b. Add solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

For WST-1 Assay: a. Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-1) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a suitable software.

Conclusion

This compound represents a significant development in the field of CRM1 inhibitors. Its noncovalent binding mechanism and its ability to induce nuclear CRM1 degradation distinguish it from existing covalent inhibitors. The data presented in this guide highlight its potential as a therapeutic agent, particularly in the context of colorectal cancer. Further research into its detailed binding kinetics, in vivo efficacy, and safety profile is warranted to fully elucidate its therapeutic potential.

References

- 1. Novel reversible selective inhibitor of nuclear export shows that CRM1 is a target in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Small Molecule Inhibitors of CRM1 [frontiersin.org]

- 3. Small Molecule Inhibitors of CRM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Aminoratjadone Derivatives as Potent Noncovalent CRM1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The Core Principle of Inhibition of Crm1-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core principle of inhibition of Crm1-IN-1, a non-covalent inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1). This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.

Introduction to CRM1 and Its Inhibition

Chromosome Region Maintenance 1 (CRM1) is a crucial nuclear export receptor responsible for the translocation of a wide array of cargo proteins, including tumor suppressor proteins (TSPs) and cell cycle regulators, from the nucleus to the cytoplasm.[1][2] This process is dependent on the recognition of a leucine-rich nuclear export signal (NES) on the cargo protein and is powered by the RanGTP/GDP gradient across the nuclear envelope.[2] In many cancers, CRM1 is overexpressed, leading to the mislocalization and functional inactivation of TSPs, thereby promoting oncogenesis.[3] Consequently, CRM1 has emerged as a promising therapeutic target in oncology.[1]

This compound, also known as KL1, is a notable inhibitor of CRM1 due to its non-covalent mechanism of action.[4] Unlike the more extensively studied covalent inhibitors, such as Leptomycin B and Selinexor, which form an irreversible or slowly reversible bond with a cysteine residue (Cys528) in the NES-binding groove of CRM1, this compound inhibits CRM1 function through reversible, non-covalent interactions.[1][5] This distinction is significant as it may offer a different pharmacological profile, potentially with reduced toxicity.[1]

Principle of Inhibition: A Dual Mechanism

The primary principle of inhibition for this compound involves a dual mechanism: direct, non-covalent blockade of the NES-binding groove and subsequent induction of CRM1 degradation.

Non-Covalent Blockade of the NES-Binding Groove

This compound functions by physically occupying the hydrophobic NES-binding groove on the surface of the CRM1 protein. This binding is reversible and does not involve the formation of a covalent bond. By occupying this groove, this compound competitively inhibits the binding of NES-containing cargo proteins to CRM1.[5] This disruption prevents the formation of the trimeric export complex (CRM1-RanGTP-cargo), leading to the nuclear accumulation of CRM1 cargo proteins.[1] The retention of tumor suppressor proteins like p53 and FOXO1 in the nucleus restores their ability to regulate cell cycle progression and induce apoptosis, thereby exerting anti-cancer effects.[6]

Induction of CRM1 Degradation

A key and distinct feature of some reversible CRM1 inhibitors, including those similar to this compound, is their ability to induce the degradation of the CRM1 protein itself.[6][7] This is in contrast to irreversible covalent inhibitors which typically do not lead to CRM1 degradation. The proposed mechanism for this degradation involves a conformational change in CRM1 upon the binding and dissociation of the reversible inhibitor, which may expose a recognition site for the ubiquitin-proteasome system.[7]

Specifically, studies on the reversible inhibitor CBS9106 have shown that CRM1 degradation is mediated by the Cullin Ring Ligase (CRL) machinery and the neddylation pathway.[8][9][10][11][12] The binding of the inhibitor is thought to trigger the ubiquitination of CRM1, marking it for degradation by the 26S proteasome. This reduction in the total cellular levels of CRM1 further contributes to the overall inhibition of nuclear export.

Quantitative Data

The following table summarizes the available quantitative data for this compound and a similar non-covalent CRM1 inhibitor, S109.

| Inhibitor | Parameter | Value | Cell Line(s) | Reference |

| This compound (KL1) | IC50 (CRM1 Degradation) | 0.27 µM | Colorectal Cancer Cells | Not specified in abstract |

| S109 | IC50 (Anti-proliferative) | 1.2 µM | HCT-15 (Colorectal) | [6] |

| S109 | IC50 (Anti-proliferative) | 0.97 µM | HT-29 (Colorectal) | [6] |

Signaling Pathways and Experimental Workflows

CRM1-Mediated Nuclear Export and Inhibition

The following diagram illustrates the standard CRM1-mediated nuclear export pathway and the points of inhibition by this compound.

Caption: CRM1-mediated nuclear export and its inhibition by this compound.

This compound Induced CRM1 Degradation Pathway

This diagram outlines the proposed pathway for CRM1 degradation induced by reversible inhibitors like this compound.

Caption: Proposed pathway of this compound induced CRM1 degradation.

Experimental Workflow for Assessing this compound Activity

The following diagram depicts a typical experimental workflow to characterize the activity of this compound.

Caption: Experimental workflow for this compound characterization.

Detailed Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is used to determine the anti-proliferative effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT-116, HT-29)

-

96-well plates

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[13][14][15]

Immunofluorescence for Nuclear Localization of Cargo Proteins

This protocol is used to visualize the nuclear accumulation of CRM1 cargo proteins, such as p53, following treatment with this compound.

Materials:

-

Cancer cell lines grown on coverslips in a 24-well plate

-

This compound

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against the cargo protein (e.g., anti-p53 antibody)

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells with this compound at a concentration known to be effective (e.g., 1-5 µM) for a specified time (e.g., 6-24 hours). Include a vehicle control.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the subcellular localization of the cargo protein using a fluorescence microscope.[16][17]

GST Pull-Down Assay for CRM1-Cargo Interaction

This in vitro assay is used to determine if this compound directly inhibits the interaction between CRM1 and an NES-containing cargo protein.

Materials:

-

Purified GST-tagged NES-containing cargo protein (e.g., GST-p53)

-

Purified recombinant CRM1 protein

-

Purified RanGTP

-

Glutathione-Sepharose beads

-

Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.1% NP-40)

-

Wash buffer (Binding buffer with increased salt concentration, e.g., 300 mM NaCl)

-

Elution buffer (e.g., 10 mM reduced glutathione in 50 mM Tris-HCl pH 8.0)

-

This compound

-

SDS-PAGE gels and Western blotting reagents

-

Antibody against CRM1

Procedure:

-

Incubate purified GST-cargo protein with Glutathione-Sepharose beads for 1 hour at 4°C to immobilize the bait protein.

-

Wash the beads three times with binding buffer to remove unbound protein.

-

In separate tubes, pre-incubate purified CRM1 and RanGTP with either this compound (at various concentrations) or vehicle control for 30 minutes at 4°C.

-

Add the CRM1/RanGTP/inhibitor mixture to the beads with the immobilized GST-cargo protein.

-

Incubate for 2-4 hours at 4°C with gentle rotation to allow for protein-protein interaction.

-

Wash the beads three to five times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an anti-CRM1 antibody to detect the amount of CRM1 that was pulled down.[18][19][20] A reduction in the amount of pulled-down CRM1 in the presence of this compound indicates inhibition of the interaction.

Conclusion

This compound represents a promising class of non-covalent CRM1 inhibitors with a dual mechanism of action: direct inhibition of nuclear export and induction of CRM1 degradation. This technical guide provides a foundational understanding of its principle of inhibition, supported by available data and detailed methodologies for its characterization. Further research into the specific binding kinetics, a broader anti-proliferative profile, and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential. The provided protocols and diagrams serve as a valuable resource for researchers in the field of drug development and cancer biology investigating this important therapeutic target.

References

- 1. Small Molecule Inhibitors of CRM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The CRM1 nuclear export protein in normal development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel—and Not So Novel—Inhibitors of the Multifunctional CRM1 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bitesizebio.com [bitesizebio.com]

- 5. Frontiers | Novel—and Not So Novel—Inhibitors of the Multifunctional CRM1 Protein [frontiersin.org]

- 6. Novel reversible selective inhibitor of nuclear export shows that CRM1 is a target in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel reversible selective inhibitor of nuclear export shows that CRM1 is a target in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CBS9106-induced CRM1 degradation is mediated by cullin ring ligase activity and the neddylation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. p53 SUMOylation promotes its nuclear export by facilitating its release from the nuclear export receptor CRM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Identification of CRM1-dependent Nuclear Export Cargos Using Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 20. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]

The Core of Crm1-IN-1 Target Protein Interaction: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the non-covalent inhibitor Crm1-IN-1 (also known as Compound KL1) and its target protein, Chromosome Region Maintenance 1 (Crm1), also known as Exportin 1 (XPO1). This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction to Crm1 and Its Inhibition

Chromosome Region Maintenance 1 (Crm1) is a pivotal protein in eukaryotic cells, belonging to the karyopherin-β family of transport receptors.[1] It is the primary mediator for the nuclear export of a vast array of cargo proteins and RNAs, which contain a leucine-rich nuclear export signal (NES).[1][2] This transport process is crucial for the regulation of numerous cellular functions, including cell cycle progression, apoptosis, and signal transduction. Many tumor suppressor proteins (TSPs) and growth regulatory proteins (GRPs), such as p53, BRCA1, and IκB, are among the cargo of Crm1.[3][4]

In various cancers, Crm1 is overexpressed, leading to the increased export of TSPs from the nucleus to the cytoplasm.[3] This mislocalization results in the functional inactivation of these proteins, contributing to oncogenesis.[3] Consequently, the inhibition of Crm1 has emerged as a promising therapeutic strategy in oncology.[5]

This compound is a novel, non-covalent inhibitor of Crm1.[1][6] Unlike covalent inhibitors such as Leptomycin B (LMB) and Selinexor (KPT-330) that form an irreversible bond with the cysteine residue (Cys528) in the NES-binding cleft of Crm1, this compound inhibits Crm1 function through a reversible binding mechanism.[5][6] This non-covalent interaction is of significant interest as it may offer a different pharmacological profile, potentially with reduced toxicity.[7] A key characteristic of this compound is its ability to induce the degradation of nuclear Crm1.[1][3]

Quantitative Data on this compound and Other Crm1 Inhibitors

The following tables summarize the available quantitative data for this compound and provide a comparative look at other relevant Crm1 inhibitors.

Table 1: Potency of this compound

| Compound | Type | Target | Parameter | Value | Cell Line | Reference |

| This compound (KL1) | Non-covalent | Crm1 Degradation | IC50 | 0.27 µM | Colorectal Cancer Cells | [1][3] |

Table 2: Comparative Potency of Other Crm1 Inhibitors

| Compound | Type | Target | Parameter | Value | Cell Line/Assay | Reference |

| Selinexor (KPT-330) | Covalent | Crm1 | IC50 | 20-100 nM | Various Cancer Cell Lines | [8] |

| Leptomycin B (LMB) | Covalent | Crm1 | IC50 | Low nanomolar | Various Cell Lines | [4] |

| Zafirlukast | Non-covalent | Crm1 | IC50 | 44 µM | Gastric Carcinoma Cell Line | [8] |

Table 3: Binding Affinities of Nuclear Export Signals (NESs) to Crm1

| NES Peptide | Dissociation Constant (Kd) | Reference |

| Various NESs | Low nanomolar to tens of micromolar | [4][9] |

| High-affinity NES | < 5 nM | [10] |

| Low-affinity NES | > 150 µM | [10] |

Mechanism of Action of this compound

This compound is an aminoratjadone derivative that functions as a non-covalent inhibitor of Crm1.[6] High-resolution crystal structures have revealed the binding mode of this compound to Crm1.[6] The compound binds within the NES-binding groove of Crm1, but unlike covalent inhibitors, it does not form a permanent bond with Cys528.[5][6] This reversible interaction physically obstructs the binding of NES-containing cargo proteins to Crm1, thereby inhibiting their nuclear export.

A distinguishing feature of this compound is its ability to induce the degradation of nuclear Crm1.[1][3] This leads to a depletion of the nuclear pool of Crm1, further hampering the nuclear export machinery.[6] In cancer cells, this dual mechanism of action—inhibition of export and induction of degradation—leads to the nuclear accumulation of tumor suppressor proteins, triggering cell cycle arrest and apoptosis.[1][3]

Key Signaling Pathways Affected by Crm1 Inhibition

The inhibition of Crm1 by agents like this compound has profound effects on critical cellular signaling pathways, primarily by enforcing the nuclear localization and function of key regulatory proteins.

The p53 Tumor Suppressor Pathway

The p53 protein is a crucial tumor suppressor that, in response to cellular stress, transcriptionally activates genes involved in cell cycle arrest, DNA repair, and apoptosis. The subcellular localization of p53 is tightly regulated, with its nuclear export being mediated by Crm1.[11][12] Inhibition of Crm1 blocks the export of p53, leading to its accumulation in the nucleus.[12] This nuclear retention enhances p53's tumor-suppressive functions.

The NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) plays a critical role in inflammation, immunity, and cell survival.[13] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[13] Upon stimulation, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes. The nuclear export of IκBα is also mediated by Crm1. Inhibition of Crm1 leads to the nuclear accumulation of IκBα, which can then bind to and inhibit nuclear NF-κB, thereby downregulating NF-κB signaling.[14]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Small Molecule Inhibitors of CRM1 [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Binding Affinity Measurement of Nuclear Export Signal Peptides to Their Exporter CRM1 | Springer Nature Experiments [experiments.springernature.com]

- 5. Novel—and Not So Novel—Inhibitors of the Multifunctional CRM1 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | Novel—and Not So Novel—Inhibitors of the Multifunctional CRM1 Protein [frontiersin.org]

- 9. Binding Affinity Measurement of Nuclear Export Signal Peptides to Their Exporter CRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Prognostic impact and targeting of CRM1 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 14. NF-κB Signaling Compound Library | TargetMol [targetmol.com]

The Role of Crm1-IN-1 in Cancer Cell Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nuclear export protein Chromosome Region Maintenance 1 (CRM1, also known as XPO1) is a critical mediator of nucleocytoplasmic transport for a wide array of cargo proteins, including numerous tumor suppressor proteins (TSPs) and cell cycle regulators. In many cancers, CRM1 is overexpressed, leading to the mislocalization and functional inactivation of these key cellular guardians. Crm1-IN-1 is a potent, non-covalent inhibitor of CRM1 that has demonstrated significant pro-apoptotic activity in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in inducing cancer cell apoptosis. We present a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways and experimental workflows to facilitate further research and drug development in this promising area of oncology.

Introduction

The regulation of protein localization between the nucleus and cytoplasm is essential for normal cellular function. Chromosome Region Maintenance 1 (CRM1) is a key nuclear export receptor that recognizes and binds to the nuclear export signal (NES) of cargo proteins, facilitating their transport out of the nucleus.[1][2] In various malignancies, elevated CRM1 expression is correlated with poor prognosis.[3][4] This overexpression leads to the increased export of critical tumor suppressor proteins such as p53, p21, p27, and Forkhead box O (FOXO) transcription factors from the nucleus to the cytoplasm, thereby preventing them from executing their tumor-suppressive functions.[4][5][6]

This compound is a small molecule inhibitor that non-covalently binds to CRM1, effectively blocking its function.[7] By inhibiting CRM1-mediated nuclear export, this compound forces the nuclear accumulation of TSPs. This restoration of nuclear TSP concentration triggers a cascade of events culminating in cell cycle arrest and, ultimately, apoptosis in cancer cells.[5][7] This targeted mechanism of action makes this compound a promising candidate for cancer therapy.

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which this compound induces apoptosis is through the nuclear retention of key tumor suppressor proteins.

Nuclear Accumulation of Tumor Suppressor Proteins

This compound prevents the export of major tumor suppressor proteins from the nucleus. This leads to their accumulation and subsequent activation of their respective signaling pathways. Key TSPs affected include:

-

p53: A central regulator of the cell cycle and apoptosis. Nuclear p53 acts as a transcription factor, activating the expression of pro-apoptotic genes.[8][9]

-

FOXO proteins (e.g., FOXO1, FOXO3a): These transcription factors regulate the expression of genes involved in cell cycle arrest and apoptosis.[10]

-

p21 (CDKN1A) and p27 (CDKN1B): These cyclin-dependent kinase inhibitors play a crucial role in halting the cell cycle, a process often preceding apoptosis.[5]

Activation of Apoptotic Signaling Pathways

The nuclear accumulation of TSPs, particularly p53 and FOXO proteins, initiates downstream signaling cascades that converge on the activation of caspases, the executioners of apoptosis.

-

p53-Mediated Apoptosis: Nuclear p53 upregulates the expression of pro-apoptotic Bcl-2 family members such as BAX and PUMA.[][12] These proteins disrupt the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of the intrinsic apoptotic pathway. p53 can also promote the expression of death receptors like Fas and DR5, engaging the extrinsic apoptotic pathway.[]

-

FOXO-Mediated Apoptosis: Nuclear FOXO proteins transcribe genes encoding pro-apoptotic proteins, including Bim and Fas ligand (FasL).[10][13] Bim is a potent initiator of the intrinsic apoptotic pathway, while FasL activates the extrinsic pathway through binding to its receptor, Fas.

Quantitative Data on this compound Induced Apoptosis

While specific quantitative data for this compound is emerging, studies on similar CRM1 inhibitors provide valuable insights into the expected potency and efficacy. The following table summarizes key quantitative findings for CRM1 inhibitors in colorectal cancer and other cell lines.

| Parameter | Inhibitor | Cell Line(s) | Value | Reference |

| IC50 (Nuclear CRM1 Degradation) | This compound (KL1) | Colorectal Cancer Cells | 0.27 µM | [14] |

| IC50 (Growth Inhibition) | KPT-185 (SINE) | PC and CC cell lines | <150 nM | [15] |

| Apoptosis Induction | KPT-185 + SN38 | Lovo and HT29 | 4.3-fold increase | |

| Caspase-3/7 Activity | Crm1 siRNA | KYSE30 and WHCO5 | Significant increase | [13] |

| Caspase-3/7 Activity | LMB (10 nM) | CaSki | ~3-fold increase | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the role of this compound in cancer cell apoptosis.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound

-

Colorectal cancer cell lines (e.g., HCT116, SW620)

-

96-well plates

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed colorectal cancer cells in 96-well plates at a density of 5 x 10^5 cells/well in 200 µL of complete culture medium.[14]

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete culture medium.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10, 20, 30 µM).[14] Include a vehicle control (DMSO).

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

Following treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Measure the absorbance at 570 nm using a microplate reader.[3]

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound

-

Colorectal cancer cell lines (e.g., HCT116)

-

6-well plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Seed HCT116 cells in 6-well plates at a density of 1 x 10^6 cells/well.[3]

-

Treat the cells with various concentrations of this compound for the desired time (e.g., 48 hours).[3]

-

Harvest the cells by trypsinization and collect the cell suspension.

-

Wash the cells twice with ice-cold PBS.[3]

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[16]

-

Incubate the cells for 15-20 minutes at room temperature in the dark.[16][17]

-

Add 400 µL of 1X Binding Buffer to each tube.[16]

-

Analyze the samples by flow cytometry within 1 hour.[16] Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both stains.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins involved in the apoptotic pathway.

Materials:

-

This compound

-

Colorectal cancer cell lines (e.g., HCT116)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-FOXO1, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat HCT116 cells with this compound at the desired concentrations and time points.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations: Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Conclusion

This compound represents a promising therapeutic agent for the treatment of cancers that overexpress CRM1. Its ability to restore the nuclear localization and function of key tumor suppressor proteins provides a targeted approach to inducing cancer cell apoptosis. The experimental protocols and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other CRM1 inhibitors. Further investigation into the specific quantitative effects of this compound across a broader range of cancer cell lines is warranted to advance its development towards clinical applications.

References

- 1. FOXO nuclear shuttling dynamics are stimulus-dependent and correspond with cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FOXO1-mediated nuclear sequestration of STAT3 and AKT1 triggers FOXO3-dependent autophagic death in hypoxic granulosa cells [ijbs.com]

- 3. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Basis of Targeting the Exportin CRM1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel reversible selective inhibitor of nuclear export shows that CRM1 is a target in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The CRM1 nuclear export protein in normal development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FOXO Signaling Pathways as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cusabio.com [cusabio.com]

- 14. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel reversible selective inhibitor of nuclear export shows that CRM1 is a target in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 17. texaschildrens.org [texaschildrens.org]

The Discovery and Development of Crm1-IN-1: A Noncovalent Inhibitor of Nuclear Export

A Technical Whitepaper for Drug Development Professionals, Researchers, and Scientists

Abstract

The nuclear export protein Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1), is a critical mediator of cellular homeostasis, responsible for the transport of a wide array of proteins and RNA from the nucleus to the cytoplasm. Its overactivity in various cancers, leading to the mislocalization and functional inactivation of tumor suppressor proteins, has established it as a significant target for therapeutic intervention. While early inhibitors of CRM1 functioned through a covalent modification of the protein, recent efforts have focused on the development of noncovalent inhibitors to potentially improve safety and efficacy. This whitepaper details the discovery and development of Crm1-IN-1 (also referred to as KL1), a novel aminoratjadone derivative that acts as a potent, noncovalent inhibitor of CRM1. We will explore its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its characterization, offering a comprehensive technical guide for researchers in the field.

Introduction: CRM1 as a Therapeutic Target

CRM1 facilitates the nuclear export of over 200 proteins, including key tumor suppressors like p53, BRCA1, and FOXO transcription factors.[1] It recognizes a leucine-rich peptide sequence known as a Nuclear Export Signal (NES) on its cargo proteins. This process is dependent on the small GTPase Ran in its GTP-bound state (RanGTP). In the nucleus, CRM1, RanGTP, and the NES-containing cargo form a ternary complex that is translocated through the nuclear pore complex into the cytoplasm. Subsequent hydrolysis of RanGTP to RanGDP triggers the disassembly of the complex, releasing the cargo into the cytoplasm.

In many cancers, CRM1 is overexpressed, leading to excessive export of tumor suppressor proteins from the nucleus, thereby preventing them from carrying out their protective functions.[2] This has made the inhibition of CRM1 a compelling strategy in oncology. The first generation of CRM1 inhibitors, such as Leptomycin B and the clinically approved drug Selinexor (KPT-330), act as covalent inhibitors, forming an irreversible bond with a cysteine residue (Cys528) in the NES-binding groove of CRM1. While effective, the irreversible nature of these inhibitors has raised concerns about potential toxicities. This has driven the search for noncovalent CRM1 inhibitors, with the hypothesis that a reversible binding mechanism might offer a more favorable therapeutic window.

The Discovery of this compound (KL1)

This compound (KL1) is an aminoratjadone derivative that was developed as a noncovalent inhibitor of CRM1.[3] Unlike its parent compound, ratjadone, which contains a lactone ring susceptible to a Michael addition with Cys528 of CRM1, this compound lacks this reactive group, precluding covalent bond formation.[4] The discovery of this compound and its analog, KL2, represents a significant advancement in the development of a new class of CRM1 inhibitors.[3]

Mechanism of Action

This compound exerts its inhibitory effect through a noncovalent interaction with the NES-binding groove of CRM1. This binding obstructs the recognition and binding of NES-containing cargo proteins, thereby blocking their nuclear export. A key and distinct feature of this compound is its ability to induce the degradation of nuclear CRM1.[3] This is a novel mechanism not observed with the covalent SINE class of inhibitors.[4] The degradation of CRM1 is hypothesized to occur via the proteasome.[4]

High-resolution crystal structures have elucidated the binding mode of this compound and its derivatives within the CRM1 active site, providing a structural basis for its noncovalent inhibitory activity and guiding further structure-activity relationship (SAR) studies.[3]

Quantitative Data

The inhibitory activity of this compound has been characterized through various in vitro assays. A key parameter is its half-maximal inhibitory concentration (IC50) for inducing CRM1 degradation and for inhibiting cell proliferation in cancer cell lines.

| Parameter | Value | Assay | Cell Line | Reference |

| IC50 (Nuclear CRM1 Degradation) | 0.27 µM | Western Blot | Colorectal Cancer Cells | [3] |

| IC50 (Cell Growth Inhibition) | Sub-micromolar | Cell Viability Assay | Colorectal Cancer Cells | [3] |

Note: This table summarizes available data. More comprehensive quantitative data from the primary literature is needed for a complete profile.

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the activity of this compound. These protocols are based on standard techniques and can be adapted for specific laboratory conditions.

Cell Culture

Human colorectal cancer cell lines (e.g., HCT116, HT-29) are cultured in McCoy's 5A or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay

To determine the effect of this compound on cell proliferation, a colorimetric assay such as the MTT or a fluorometric assay using resazurin can be employed.

-

Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

Assay:

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) and read the absorbance at 570 nm.

-

Resazurin Assay: Add resazurin solution to each well and incubate for 1-4 hours. Measure the fluorescence with an excitation of ~560 nm and an emission of ~590 nm.

-

-

Analysis: Calculate the cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.

Western Blot Analysis for CRM1 Degradation

This protocol is used to assess the levels of CRM1 protein in the nucleus following treatment with this compound.

-

Cell Lysis and Nuclear Fractionation:

-

Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).

-

Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol involving hypotonic lysis and centrifugation.

-

-

Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against CRM1 overnight at 4°C. A loading control for the nuclear fraction, such as Lamin B1, should also be probed.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the extent of CRM1 degradation.

Immunofluorescence for CRM1 Localization

This method visualizes the subcellular localization of CRM1 after treatment with this compound.

-

Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. After adherence, treat with this compound or vehicle control for the desired time.

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Staining:

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with a primary antibody against CRM1 for 1 hour at room temperature.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

-

Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei. Visualize the cells using a fluorescence or confocal microscope.

Apoptosis Assay

To confirm that this compound induces apoptosis, an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry can be performed.

-

Cell Treatment: Treat cells with this compound at various concentrations for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

Signaling Pathway Diagram

Caption: CRM1-mediated nuclear export pathway and its inhibition by this compound.

Experimental Workflow Diagram

Caption: Workflow for the discovery and characterization of this compound.

Conclusion and Future Directions

This compound (KL1) represents a promising lead compound in the development of noncovalent CRM1 inhibitors. Its unique mechanism of inducing CRM1 degradation, in addition to blocking nuclear export, offers a potential advantage over existing covalent inhibitors. The sub-micromolar activity of this compound in colorectal cancer cells warrants further investigation into its efficacy across a broader range of cancer types and in in vivo models.

Future research should focus on a more comprehensive characterization of its pharmacokinetic and pharmacodynamic properties, as well as a detailed exploration of its off-target effects. The structural information available for the this compound-CRM1 complex will be invaluable for the rational design of next-generation noncovalent inhibitors with improved potency, selectivity, and drug-like properties. The development of this new class of CRM1 inhibitors holds the potential to provide a safer and more effective therapeutic option for patients with cancers driven by aberrant nuclear transport.

References

Crm1-IN-1: A Technical Guide to a Novel Noncovalent CRM1 Inhibitor

Introduction

Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1), is a pivotal protein in eukaryotic cells responsible for the nuclear export of a wide array of macromolecules, including over 200 proteins and various RNA species.[1][2][3] It functions as a transport receptor, recognizing and binding to cargo proteins that feature a leucine-rich nuclear export signal (NES).[4][5] In the nucleus, CRM1 forms a ternary complex with its cargo and the RanGTPase in its GTP-bound state (RanGTP).[6][7] This complex is then shuttled through the nuclear pore complex (NPC) into the cytoplasm.[3][8] Subsequent hydrolysis of RanGTP to RanGDP in the cytoplasm triggers the disassembly of the complex, releasing the cargo protein.[9]

In many forms of cancer, CRM1 is overexpressed, leading to the mislocalization of critical tumor suppressor proteins (TSPs) such as p53, p21, p27, and FOXO transcription factors from the nucleus to the cytoplasm.[10] This aberrant cytoplasmic sequestration effectively inactivates these TSPs, promoting uncontrolled cell proliferation and survival.[10] Consequently, inhibiting CRM1 has emerged as a promising therapeutic strategy in oncology.[2] Crm1-IN-1 (also referred to as KL1) is a novel, noncovalent inhibitor of CRM1, offering a distinct mechanism compared to previously developed covalent inhibitors.[9][11][12] This guide provides a comprehensive overview of its chemical properties, mechanism of action, and relevant experimental methodologies for its study.

Chemical Structure and Properties

This compound is an aminoratjadone derivative.[9][12] Unlike covalent inhibitors such as Leptomycin B or Selinexor that typically form an irreversible bond with a cysteine residue (Cys528) in the NES-binding groove of CRM1, this compound functions through noncovalent interactions.[9][12] This distinction may have implications for its toxicity profile and the reversibility of its effects.

| Property | Value | Reference |

| Compound Name | This compound (KL1) | [9][11] |

| Molecular Formula | C29H48N2O | [13] |

| Molecular Weight | 504.70 g/mol | [13] |

| Class | Aminoratjadone Derivative | [9][12] |

| Inhibition Type | Noncovalent | [9][11] |

Mechanism of Action

This compound exerts its anticancer effects through a dual mechanism. Primarily, it inhibits the function of CRM1, blocking the nuclear export of key TSPs and other regulatory proteins.[9][11] This forced nuclear retention restores the normal function of these proteins, leading to cell cycle arrest and the induction of apoptosis.[10]

Uniquely, this compound has also been shown to induce the degradation of nuclear CRM1.[12][13] This leads to a depletion of the export receptor within the nucleus, further amplifying the blockade of the nuclear export pathway.[9][12] This degradation is hypothesized to occur via the proteasome.[12]

Signaling Pathways

The primary pathway affected by this compound is the CRM1-mediated nuclear export pathway. By inhibiting this process, this compound functionally restores multiple tumor-suppressive signaling cascades that are often silenced in cancer cells due to the mislocalization of their key components.

Figure 1: The CRM1-Mediated Nuclear Export Pathway.

By inhibiting CRM1, this compound causes the nuclear accumulation of TSPs, reactivating pathways that control cell cycle progression and apoptosis.

Figure 2: Mechanism of Action of this compound.

Quantitative Data Summary

This compound demonstrates potent biological activity at submicromolar concentrations, making it a compelling candidate for further drug development.

| Assay | Value (IC50) | Cell Type Context | Reference |

| Nuclear CRM1 Degradation | 0.27 µM | Colorectal Cancer Cells | [13] |

| Cell Growth Inhibition | Submicromolar | Colorectal Cancer Cells | [9][11] |

Experimental Protocols

The following protocols are representative methodologies for evaluating the effects of this compound on cancer cells.

Cell Viability and Proliferation (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[6][14]

-

Materials and Reagents:

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.[16]

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the existing medium and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6][16]

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16]

-

Incubate for an additional 4 hours or overnight at 37°C, shaking gently to ensure complete dissolution.[6]

-

Measure the absorbance at 570 nm using a microplate reader.[14][16] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

-

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[1][17][18]

-

Materials and Reagents:

-

This compound stock solution

-

6-well plates

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer).[17]

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with the desired concentrations of this compound (and a vehicle control) for 24-48 hours.

-

Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant containing floating cells.[17]

-

Wash the collected cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[17]

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[18]

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[18]

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[18]

-

Add 400 µL of 1X Binding Buffer to each tube.[18]

-

Analyze the samples immediately by flow cytometry. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both.[18]

-

Protein Localization (Immunofluorescence)

This technique is used to visualize the subcellular localization of specific proteins (e.g., CRM1 or a TSP like p53) following treatment with this compound.[19][20]

-

Materials and Reagents:

-

Cells cultured on glass coverslips in a multi-well plate.

-

This compound stock solution

-

Fixation buffer (e.g., 4% formaldehyde in PBS).[21]

-

Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS).[20]

-

Blocking buffer (e.g., 1% BSA in PBS).[21]

-

Primary antibody specific to the target protein (e.g., anti-CRM1 or anti-p53).

-

Fluorophore-conjugated secondary antibody.

-

Nuclear counterstain (e.g., DAPI).

-

Mounting medium.

-

Fluorescence microscope.

-

-

Procedure:

-

Seed cells on sterile glass coverslips in a culture plate and treat with this compound or vehicle control for a specified time (e.g., 6-24 hours).

-

Wash the cells with PBS and fix with 4% formaldehyde for 15 minutes at room temperature.[21]

-

Wash three times with PBS.

-

Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.[20]

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating with 1% BSA for 30-60 minutes.[21]

-

Incubate with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Stain nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides using mounting medium and visualize using a fluorescence microscope.

-

Figure 3: A Typical Experimental Workflow for this compound Evaluation.

Conclusion

This compound represents a significant development in the field of nuclear export inhibitors. Its noncovalent binding mechanism and ability to induce CRM1 degradation distinguish it from other compounds in its class.[9][12][13] By effectively trapping tumor suppressor proteins within the nucleus, this compound reactivates endogenous anticancer pathways, leading to potent inhibition of cell proliferation and induction of apoptosis in cancer models.[11][13] The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this promising compound.

References

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 3. The CRM1 nuclear export protein in normal development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img.abclonal.com [img.abclonal.com]

- 5. Nuclear export receptor CRM1 recognizes diverse conformations in nuclear export signals | eLife [elifesciences.org]

- 6. Cell Counting & Health Analysis [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Structural basis for assembly and disassembly of the CRM1 nuclear export complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CRM1 Blockade by Selective Inhibitors of Nuclear Export (SINE) attenuates Kidney Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Novel—and Not So Novel—Inhibitors of the Multifunctional CRM1 Protein [frontiersin.org]

- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 15. broadpharm.com [broadpharm.com]

- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 19. Immunofluorescence localization of nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. A Simple Method for the Immunocytochemical Detection of Proteins Inside Nuclear Structures That Are Inaccessible to Specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Interface: A Technical Guide to the Crm1-IN-1 Binding Site on CRM1/XPO1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exportin-1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), is a critical mediator of nuclear export for a multitude of proteins and RNA species, including numerous tumor suppressor proteins and cell cycle regulators. Its overexpression in various cancers has made it a compelling target for therapeutic intervention. Crm1-IN-1, also known as Compound KL1, has emerged as a noteworthy inhibitor of CRM1. This technical guide provides an in-depth exploration of the this compound binding site on CRM1/XPO1, detailing its non-covalent mechanism of action, and presenting relevant quantitative data and experimental methodologies.

This compound: A Non-Covalent Inhibitor of CRM1

Contrary to the well-characterized class of covalent Selective Inhibitor of Nuclear Export (SINE) compounds that form a covalent bond with the Cysteine 528 (Cys528) residue in the nuclear export signal (NES) binding groove of CRM1, this compound is a non-covalent inhibitor [1][2][3][4]. This distinction is critical as it implies a different mode of interaction and a potential for a distinct pharmacological profile, including reversibility and activity against CRM1 mutants that are resistant to covalent inhibitors.

The primary mechanism of action of this compound involves the inhibition of CRM1-mediated nuclear export, leading to the nuclear accumulation of tumor suppressor proteins and subsequent apoptosis in cancer cells[1][2][3]. A key characteristic of this compound is its ability to induce the degradation of the CRM1 protein itself[1][2][3][4].

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's activity.

| Compound | Parameter | Value | Cell Line/System | Reference |

| This compound (KL1) | IC50 (CRM1 Degradation) | 0.27 µM | Colorectal cancer cells | [1][2][3][4] |

The this compound Binding Site on CRM1/XPO1

Structural studies of CRM1 in complex with non-covalent inhibitors that are analogs of this compound, such as NCI-1, have provided significant insights into the binding site. These studies reveal that this compound likely binds within the hydrophobic NES-binding groove of CRM1, which is formed by HEAT repeats 11 and 12[5][6].

Unlike covalent inhibitors that react with Cys528, non-covalent inhibitors like this compound occupy this groove through a network of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Molecular docking studies of similar non-covalent inhibitors suggest that they occupy two hydrophobic pockets within the NES groove, effectively blocking the binding of cargo proteins[5]. The ability of these non-covalent inhibitors to function even when the Cys528 residue is mutated to serine (C528S) further confirms their distinct binding mode[5][6].

Signaling Pathway

The inhibition of CRM1 by this compound sets off a cascade of events within the cell, leading to apoptosis. The following diagram illustrates this signaling pathway.

Experimental Protocols

Fluorescence Polarization (FP) Assay for Binding Affinity Determination

This protocol describes a competitive fluorescence polarization assay to determine the binding affinity of non-covalent inhibitors like this compound to CRM1.

Methodology:

-

Reagent Preparation:

-

Purify recombinant human CRM1 and RanQ69L (a GTP-locked mutant) proteins.

-

Synthesize a fluorescently labeled peptide corresponding to a known nuclear export signal (e.g., from PKI).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

-

Assay Setup:

-

In a 384-well black plate, add the purified CRM1/RanGTP complex and the fluorescently labeled NES peptide at concentrations optimized for a stable polarization signal.

-

Add serial dilutions of this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the fluorescent probe (minimum polarization).

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent probe.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Western Blot Assay for CRM1 Degradation

This protocol outlines the steps to assess the ability of this compound to induce the degradation of CRM1 in cultured cells.

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable cancer cell line (e.g., HCT116) in appropriate media.

-

Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 10 µM) for various time points (e.g., 6, 12, 24 hours). Include a vehicle-treated control.

-

-

Protein Extraction and Quantification:

-

Harvest the cells and lyse them in RIPA buffer supplemented with protease inhibitors.

-

Determine the total protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of total protein from each sample onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and then incubate with a primary antibody specific for CRM1. Also, probe with an antibody for a loading control protein (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities using densitometry software. Normalize the CRM1 band intensity to the loading control to determine the relative decrease in CRM1 protein levels upon treatment with this compound.

-

Conclusion

This compound represents a distinct class of non-covalent CRM1/XPO1 inhibitors with a unique mechanism of action that includes the induction of CRM1 degradation. Its binding to the hydrophobic NES-binding groove, without interacting with Cys528, offers a promising avenue for overcoming resistance to covalent inhibitors. The experimental protocols outlined in this guide provide a framework for further investigation into the binding kinetics, affinity, and cellular effects of this compound and other novel non-covalent CRM1 inhibitors, paving the way for the development of new and effective cancer therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure-Guided Design of the First Noncovalent Small-Molecule Inhibitor of CRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Multiplexed cellular profiling identifies an organoselenium compound as an inhibitor of CRM1‐mediated nuclear export - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Small Molecule Inhibitors of CRM1 [frontiersin.org]

- 6. Frontiers | Novel—and Not So Novel—Inhibitors of the Multifunctional CRM1 Protein [frontiersin.org]

Crm1-IN-1: A Technical Guide to its Mechanism and Impact on Protein Localization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise spatial and temporal regulation of proteins within a cell is fundamental to nearly all cellular processes. The nuclear transport receptor CRM1 (Chromosome Region Maintenance 1), also known as Exportin 1 (XPO1), is a master regulator of this process, responsible for the export of hundreds of cargo proteins and RNAs from the nucleus to the cytoplasm. Dysregulation of CRM1 activity, particularly its overexpression, is a hallmark of many cancers and other diseases, leading to the mislocalization and functional inactivation of key tumor suppressor proteins and cell cycle regulators. Consequently, CRM1 has emerged as a critical therapeutic target.

This technical guide provides an in-depth overview of Crm1-IN-1, a small molecule inhibitor of CRM1. We will explore its mechanism of action, its effect on the subcellular localization of proteins, and provide detailed experimental protocols for researchers investigating CRM1 inhibition.

The CRM1 Nuclear Export Pathway

CRM1-mediated export is an active process that provides directionality through the RanGTPase cycle. Inside the nucleus, where the concentration of RanGTP is high, CRM1 binds cooperatively with its cargo protein, which must contain a leucine-rich Nuclear Export Signal (NES). This ternary complex (CRM1-RanGTP-Cargo) is then translocated through the Nuclear Pore Complex (NPC) into the cytoplasm. In the cytoplasm, the GTP on Ran is hydrolyzed to GDP, a reaction stimulated by RanGAP. This conformational change lowers the affinity of CRM1 for its cargo, leading to the disassembly of the complex and the release of the cargo protein. The free CRM1 and RanGDP are then recycled back into the nucleus for subsequent rounds of transport.

Caption: CRM1-mediated export and its inhibition by this compound.

This compound: A Noncovalent Inhibitor

This compound (also known as Compound KL1) is a noncovalent inhibitor of CRM1. Unlike the well-studied covalent inhibitors such as Leptomycin B or Selinexor, which form an irreversible bond with a cysteine residue (Cys528) in the NES-binding groove of CRM1, noncovalent inhibitors offer a potentially different pharmacological profile.

The primary mechanism of this compound is the disruption of the CRM1-cargo protein interaction. By occupying the NES-binding groove, it prevents the formation of the ternary export complex, forcing the nuclear retention of CRM1 cargo proteins. This leads to the nuclear accumulation of tumor suppressors and cell cycle regulators, ultimately triggering cell cycle arrest and apoptosis in cancer cells.[1][2] An interesting reported activity of this compound is its ability to induce the degradation of nuclear CRM1.[1][2][3][4][5][6]

Quantitative Data

Publicly available data on this compound is currently limited to information from commercial suppliers. The primary reported activity is its ability to induce the degradation of nuclear CRM1.

| Parameter | Value | Cell System | Source |

| IC₅₀ (Nuclear CRM1 Degradation) | 0.27 µM | Colorectal Cancer Cells | [1][2][3][4][5][6] |

| Reported Activity | Inhibits CRM1-mediated nuclear export | Colorectal Cancer Cells | [1][2][3][6] |

| Reported Activity | Induces apoptosis and inhibits cell proliferation | Colorectal Cancer Cells | [1][2][3][6] |

Effect on Protein Localization

By inhibiting CRM1, this compound causes the nuclear accumulation of a wide array of proteins that are normally exported to the cytoplasm. The functional consequences of this relocalization are profound. Key examples of CRM1 cargo proteins and the effects of their nuclear retention include:

-

p53: This critical tumor suppressor is activated upon nuclear retention, where it can induce cell cycle arrest and apoptosis.

-

FOXO (Forkhead box O) proteins: These transcription factors regulate genes involved in stress resistance, metabolism, and apoptosis. Their nuclear accumulation enhances their tumor-suppressive functions.

-

p21 and p27: These cyclin-dependent kinase inhibitors are potent cell cycle regulators. When retained in the nucleus, they halt cell cycle progression.

-

IκB (Inhibitor of NF-κB): The nuclear retention of IκB prevents the activation of the pro-inflammatory and pro-survival transcription factor NF-κB.

The net effect of treating cancer cells with a CRM1 inhibitor like this compound is the simultaneous restoration of multiple tumor-suppressive pathways.

Experimental Protocols

Investigating the effect of a CRM1 inhibitor on protein localization typically involves two key techniques: immunofluorescence microscopy for visual confirmation and cellular fractionation followed by Western blotting for quantitative analysis.

Protocol 1: Immunofluorescence for Protein Localization

This method allows for the direct visualization of a target protein's subcellular location.

Caption: Standard experimental workflow for immunofluorescence analysis.

Methodology:

-

Cell Seeding: Plate cells (e.g., HCT116 or RKO colorectal cancer cells) on sterile glass coverslips in a 24-well plate. Allow cells to adhere for 24 hours.

-

Inhibitor Treatment: Treat cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4-24 hours).

-

Fixation and Permeabilization: Gently wash cells with Phosphate-Buffered Saline (PBS). Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Wash three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash three times with PBS. Block nonspecific antibody binding by incubating with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate coverslips with a primary antibody against the target protein (e.g., anti-p53 or anti-FOXO3a), diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.

-